Methyl 2-amino-4-methylpentanoate CAS number 7517-19-3
Methyl 2-amino-4-methylpentanoate CAS number 7517-19-3
An In-depth Technical Guide to Methyl 2-amino-4-methylpentanoate (CAS 7517-19-3)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-amino-4-methylpentanoate, a key chiral building block derived from the essential amino acid L-leucine. Primarily supplied as its more stable and soluble hydrochloride salt, this compound is a cornerstone in synthetic organic chemistry, with significant applications in peptide synthesis and the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, applications, and safe handling.
Core Molecular Profile and Physicochemical Properties
Methyl 2-amino-4-methylpentanoate, also known as L-Leucine methyl ester, is the methyl ester derivative of L-leucine. The presence of the methyl ester group protects the carboxylic acid functionality, allowing the free amino group to participate in further reactions, most notably peptide bond formation.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a variety of biochemical applications.[2]
Key Physicochemical Data
The fundamental properties of Methyl 2-amino-4-methylpentanoate hydrochloride are summarized below, providing a critical data foundation for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 7517-19-3 | [3][4] |
| Molecular Formula | C₇H₁₅NO₂•HCl (hydrochloride salt) | [3][4] |
| Molecular Weight | 181.66 g/mol (hydrochloride salt) | [3][4][5] |
| Appearance | White crystalline powder or solid | [2] |
| Melting Point | 145 - 155 °C | [6] |
| Solubility | Soluble in water and alcohol | [2] |
| Optical Activity | [α]22/D +13° (c = 2 in H₂O) | |
| SMILES | Cl[H].COC(=O)CC(C)C | |
| InChI Key | DODCBMODXGJOKD-RGMNGODLSA-N | [2] |
Synthesis and Chiral Integrity
The synthesis of Methyl 2-amino-4-methylpentanoate hydrochloride is most commonly achieved through the esterification of L-leucine. The choice of esterification agent is critical to achieving high yields while preserving the stereochemical integrity of the chiral center.
Protocol 1: Thionyl Chloride-Mediated Esterification
This is a classic and highly effective method for the direct esterification of amino acids. Thionyl chloride (SOCl₂) reacts with methanol to form methyl sulfite and generates HCl in situ. The HCl acts as a catalyst for the esterification and also forms the hydrochloride salt of the product, which often precipitates from the reaction mixture, driving the equilibrium towards the product and simplifying purification.
Step-by-Step Methodology:
-
Suspend L-leucine in an excess of anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride dropwise to the stirring suspension. This step is highly exothermic and releases HCl and SO₂ gases, requiring an inert atmosphere and proper ventilation.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (typically 4-6 hours).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a ninhydrin stain until the starting L-leucine spot is no longer visible.[3]
-
Upon completion, remove the excess methanol and volatile byproducts under reduced pressure to yield the crude L-leucine methyl ester hydrochloride.[3]
-
The product can be further purified by recrystallization, often from a methanol/ether mixture.
Causality and Expertise: The use of thionyl chloride is advantageous as it serves a dual purpose: it facilitates the esterification and provides the chloride counter-ion for the final salt form. The reaction conditions are robust, and this method typically results in high yields, often approaching quantitative conversion.[3]
Protocol 2: Trimethylchlorosilane (TMSCl) as an Alternative
An operationally simpler and milder alternative involves using trimethylchlorosilane (TMSCl) in methanol.[7] TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method avoids the handling of the highly corrosive and reactive thionyl chloride.[7]
Step-by-Step Methodology:
-
Suspend the amino acid in methanol at room temperature.
-
Add TMSCl to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
The workup is similar to the thionyl chloride method, involving the removal of solvent under reduced pressure.
Causality and Expertise: This method is particularly useful for substrates that may be sensitive to the harsher conditions of the thionyl chloride protocol. It is considered more convenient from an operational standpoint and presents fewer safety and waste disposal issues.[7]
Caption: Workflow for the synthesis of Methyl 2-amino-4-methylpentanoate HCl.
Comprehensive Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of Methyl 2-amino-4-methylpentanoate. A multi-technique approach is standard in research and industrial settings.
| Analytical Technique | Purpose | Key Considerations |
| ¹H-NMR Spectroscopy | Structural confirmation and purity assessment. | Provides characteristic signals for the methyl ester, the isobutyl side chain, and the alpha-proton. A typical spectrum in D₂O shows a singlet for the methyl ester protons (~3.87 ppm) and a triplet for the alpha-proton (~4.17 ppm).[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Requires derivatization to increase volatility and thermal stability.[8][9] Common derivatizing agents include pentafluoropropionic anhydride (PFPA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (ee%). | Crucial for applications in asymmetric synthesis. Polysaccharide-based chiral stationary phases (CSPs) are effective for separating amino acid derivatives.[10] Alternatively, pre-column derivatization with a chiral reagent can form diastereomers separable on a standard C18 column.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification. | Shows characteristic absorption bands for the N-H (amine), C=O (ester), and C-O bonds. |
Workflow for GC-MS Analysis (with Derivatization)
Due to the polar and non-volatile nature of amino acid esters, derivatization is a mandatory step for GC-MS analysis.[9] This process converts the polar -NH₂ group into a less polar, more volatile, and thermally stable moiety.
Step-by-Step Protocol (PFP Derivatization):
-
Sample Preparation: An accurately weighed sample of Methyl 2-amino-4-methylpentanoate HCl is dissolved in a suitable solvent.
-
Derivatization: The sample is treated with a derivatizing agent such as pentafluoropropionic anhydride (PFPA) in ethyl acetate. The reaction is typically carried out at a slightly elevated temperature (e.g., 65 °C) for about 30 minutes.[9]
-
Extraction: The resulting pentafluoropropionyl (PFP) derivative is extracted into a water-immiscible organic solvent compatible with GC injectors, such as toluene.[8][9]
-
GC-MS Analysis: An aliquot of the organic layer is injected into the GC-MS system. Separation is achieved on a suitable capillary column (e.g., a mid-polarity DB-5MS).[11] The mass spectrometer is operated in electron impact (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
Causality and Expertise: The choice of a fluorine-rich derivatizing agent like PFPA significantly increases the electronegativity of the analyte, which can enhance its ionization in the mass spectrometer.[8] The resulting Me-PFP derivatives are stable in toluene for extended periods (at least 14 days), allowing for high-throughput analysis.[8]
Caption: A typical GC-MS analytical workflow including the mandatory derivatization step.
Applications in Drug Discovery and Peptide Synthesis
The primary utility of Methyl 2-amino-4-methylpentanoate lies in its role as a chiral building block for synthesizing more complex molecules, particularly peptides and pharmaceutical intermediates.[12]
Peptide Synthesis
In peptide synthesis, the methyl ester group serves as a protecting group for the C-terminus of the leucine residue.[1] This protection prevents the carboxylic acid from reacting during the formation of a peptide bond between its amino group and the activated carboxylic acid of another amino acid. It is employed in both solution-phase and solid-phase peptide synthesis (SPPS).[1]
Solution-Phase Dipeptide Synthesis Example:
-
Activation: An N-protected amino acid (e.g., Boc-Alanine) is activated using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Neutralization: Methyl 2-amino-4-methylpentanoate hydrochloride is neutralized with a non-nucleophilic base (e.g., N-methylmorpholine) to free the amine.
-
Coupling: The neutralized amine is added to the activated N-protected amino acid, forming the dipeptide (e.g., Boc-Ala-Leu-OMe).
-
Deprotection/Purification: The Boc group can be removed with an acid (e.g., TFA), and the final product is purified, typically by column chromatography.
Caption: Logical flow of a solution-phase dipeptide synthesis.
Chiral Intermediate in Pharmaceutical Synthesis
The defined stereochemistry of Methyl L-leucinate makes it a valuable starting material or intermediate for creating active pharmaceutical ingredients (APIs) where enantiomeric purity is critical for therapeutic efficacy and safety.[12] Its isobutyl side chain can participate in hydrophobic interactions within the binding pockets of target proteins, and the overall structure serves as a scaffold for further chemical modification.[13] For instance, it is a key intermediate in the synthesis of carfilzomib, an anti-cancer drug.[14]
Safety, Handling, and Storage
Proper handling and storage are imperative to maintain the quality of Methyl 2-amino-4-methylpentanoate hydrochloride and ensure laboratory safety.
Safety and Hazard Information
Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a dust mask type N95 (US) or equivalent when handling the powder in poorly ventilated areas. All handling should ideally be performed in a chemical fume hood.
Handling and Storage Recommendations
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep in a dark place under an inert atmosphere.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
-
Handling: Avoid formation of dust and aerosols.[15] Use non-sparking tools and prevent fire caused by electrostatic discharge.[15]
Conclusion
Methyl 2-amino-4-methylpentanoate (CAS 7517-19-3) is more than a simple amino acid derivative; it is a fundamental, high-value chiral building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and developers in the pharmaceutical and biotechnology sectors. A thorough understanding of its synthesis, analytical characterization, and safe handling protocols, as detailed in this guide, is crucial for its effective and safe application in the laboratory and beyond.
References
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ResearchGate. (n.d.). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. Retrieved from [Link]
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UBB. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Retrieved from [Link]
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MySkinRecipes. (n.d.). (S)-Methyl 2-amino-4,4-dimethylpentanoate. Retrieved from [Link]
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LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-amino-4-methylpentanoic acid;methyl (2S). Retrieved from [Link]
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NIST/TRC Web Thermo Tables (WTT). (n.d.). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
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PubChem - NIH. (n.d.). Leucine methyl ester hydrochloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl-L-leucine (NPC 15273). Retrieved from [Link]
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PubMed. (1992, February 15). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Retrieved from [Link]
- Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
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PMC. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Retrieved from [Link]
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MilliporeSigma. (n.d.). Methyl 2-amino-4-methylpentanoate hydrochloride. Retrieved from [Link]
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ACS Publications. (2015, September 9). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. Retrieved from [Link]
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J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral resolution of dl -leucine via salifying tartaric acid derivatives. Retrieved from [Link]
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